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These application notes provide a comprehensive overview and detailed protocols for utilizing

animal models to investigate cisplatin-induced nephrotoxicity. This guide is intended to assist

researchers in designing, executing, and interpreting studies aimed at understanding the

mechanisms of cisplatin toxicity and evaluating potential nephroprotective agents.

Cisplatin is a potent and widely used chemotherapeutic agent for treating various solid tumors.

However, its clinical application is often limited by severe side effects, most notably dose-

dependent nephrotoxicity, which can lead to acute kidney injury (AKI) and chronic kidney

disease.[1][2] Animal models, particularly in rodents, are indispensable tools for studying the

pathophysiology of cisplatin-induced kidney damage and for the preclinical assessment of new

therapeutic strategies.[3][4]

The primary mechanisms underlying cisplatin nephrotoxicity are multifaceted and include DNA

damage, oxidative stress, inflammation, and apoptosis of renal tubular epithelial cells.[1][5][6]

Cisplatin accumulates in the kidneys, particularly in the proximal tubules, leading to cellular

injury and death.[3][5]
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This protocol describes the induction of acute kidney injury using a single high dose of cisplatin

in mice or rats, a widely used and well-characterized model.[7][8]

Materials:

Cisplatin (lyophilized powder)

Sterile 0.9% saline solution

Animal weighing scale

Syringes and needles for intraperitoneal (IP) injection

Appropriate animal handling and restraint devices

Metabolic cages for urine collection (optional)

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

Anesthesia (e.g., isoflurane, ketamine/xylazine)

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

Animal Acclimatization: House animals in a controlled environment (temperature, humidity,

and light-dark cycle) for at least one week before the experiment to allow for acclimatization.

Provide free access to standard chow and water.

Cisplatin Preparation: On the day of injection, freshly prepare the cisplatin solution. Dissolve

lyophilized cisplatin in sterile 0.9% saline to the desired concentration. For example, to

achieve a 1 mg/mL solution, dissolve 10 mg of cisplatin in 10 mL of saline. Gently warm the

solution to 37°C and vortex to ensure complete dissolution. Protect the solution from light.

Animal Dosing:

Weigh each animal accurately on the day of injection.
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Calculate the required volume of cisplatin solution for each animal based on its body

weight and the target dose. Common single nephrotoxic doses are:

Mice: 20-25 mg/kg body weight, administered as a single intraperitoneal (IP) injection.

[7]

Rats: 5-8 mg/kg body weight, administered as a single IP injection.[3] Rats are generally

more sensitive to cisplatin's nephrotoxic effects.[7]

Administer the calculated volume of cisplatin solution via IP injection.

Administer an equivalent volume of sterile 0.9% saline to the control group animals.

Post-Injection Monitoring:

Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled

fur, and changes in food and water intake.

Record body weight daily. Significant weight loss (typically >20%) is an early indicator of

toxicity.

Sample Collection and Euthanasia:

The peak of acute kidney injury is typically observed 3-4 days (72-96 hours) after a single

high-dose cisplatin injection.[7]

At the designated time point (e.g., 72 hours post-injection), anesthetize the animals.

Collect blood via cardiac puncture or from the retro-orbital sinus for serum biochemistry

analysis.

Euthanize the animals using an approved method (e.g., cervical dislocation under deep

anesthesia or CO2 asphyxiation).

Immediately perfuse the kidneys with cold phosphate-buffered saline (PBS) to remove

blood.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://karger.com/nef/article/147/1/13/841669/Modeling-Cisplatin-Induced-Kidney-Injury-to
https://pmc.ncbi.nlm.nih.gov/articles/PMC6157122/
https://karger.com/nef/article/147/1/13/841669/Modeling-Cisplatin-Induced-Kidney-Injury-to
https://karger.com/nef/article/147/1/13/841669/Modeling-Cisplatin-Induced-Kidney-Injury-to
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Excise the kidneys. One kidney can be fixed in 10% neutral buffered formalin for

histopathological analysis, while the other can be snap-frozen in liquid nitrogen and stored

at -80°C for molecular and biochemical assays.

Assessment of Renal Function
a. Serum Biochemistry:

Collect blood samples and allow them to clot at room temperature for 30 minutes.

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.

Measure the concentrations of Blood Urea Nitrogen (BUN) and serum creatinine using

commercially available assay kits or an automated biochemical analyzer. Elevated levels of

BUN and creatinine are key indicators of reduced glomerular filtration rate and kidney

dysfunction.[7]

b. Histopathological Examination:

Process the formalin-fixed kidney tissues for paraffin embedding.

Section the kidneys at 4-5 µm thickness and stain with Hematoxylin and Eosin (H&E) for

general morphology and Periodic acid-Schiff (PAS) for basement membrane integrity.

Examine the stained sections under a light microscope for pathological changes such as

tubular necrosis, apoptosis, cast formation, and inflammatory cell infiltration.[7]

A semi-quantitative scoring system can be used to assess the degree of tubular injury.

Measurement of Oxidative Stress and Inflammation
Markers

Prepare kidney tissue homogenates from the snap-frozen samples.

Measure levels of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide

(NO), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase

(CAT) using commercially available kits.[9]
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Quantify pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and

Interleukin-1beta (IL-1β) in the tissue homogenates using ELISA kits.[9]

Data Presentation
Table 1: Representative Changes in Renal Function and
Injury Markers in a Mouse Model of Cisplatin-Induced
Nephrotoxicity

Parameter Control Group (Saline)
Cisplatin-Treated Group
(20 mg/kg)

Body Weight Change (%) + 2 to 5% - 15 to 25%

Kidney to Body Weight Ratio

(mg/g)
6.0 ± 0.5 8.5 ± 1.0

Serum BUN (mg/dL) 25 ± 5 150 ± 30

Serum Creatinine (mg/dL) 0.3 ± 0.1 2.5 ± 0.8

Histopathological Score (0-4

scale)
0.2 ± 0.1 3.5 ± 0.5

*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data are

representative values compiled from typical outcomes of cisplatin nephrotoxicity studies.

Table 2: Representative Changes in Biomarkers of
Oxidative Stress and Inflammation in Kidney Tissue

Biomarker Control Group (Saline) Cisplatin-Treated Group

Malondialdehyde (MDA,

nmol/mg protein)
1.5 ± 0.3 4.0 ± 0.8

Superoxide Dismutase (SOD,

U/mg protein)
120 ± 15 65 ± 10

TNF-α (pg/mg protein) 50 ± 10 250 ± 50

IL-1β (pg/mg protein) 20 ± 5 100 ± 25
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*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data are

representative values compiled from typical outcomes of cisplatin nephrotoxicity studies.

Visualization of Key Pathways and Workflows
Signaling Pathways in Cisplatin Nephrotoxicity
Cisplatin-induced renal cell injury involves a complex interplay of signaling pathways that

culminate in apoptosis, necrosis, and inflammation.[5][10]
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Caption: Key signaling pathways in cisplatin-induced nephrotoxicity.

Experimental Workflow
The following diagram outlines the typical experimental workflow for studying cisplatin

nephrotoxicity in an animal model.
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Caption: Standard experimental workflow for in vivo cisplatin studies.
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Apoptotic Pathways
Cisplatin induces apoptosis in renal tubular cells through both intrinsic (mitochondrial) and

extrinsic (death receptor) pathways.[10][11][12]
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Caption: Intrinsic and extrinsic apoptosis pathways activated by cisplatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cisplatin-induced Kidney Dysfunction and Perspectives on Improving Treatment
Strategies - PMC [pmc.ncbi.nlm.nih.gov]

2. journals.physiology.org [journals.physiology.org]

3. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms,
Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]

6. Cisplatin-Induced Kidney Toxicity: Potential Roles of Major NAD+-Dependent Enzymes
and Plant-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

7. karger.com [karger.com]

8. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC
[pmc.ncbi.nlm.nih.gov]

9. Taxifolin Prevents Cisplatin Nephrotoxicity by Modulating Nrf2/HO-1 Pathway and
Mitigating Oxidative Stress and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

10. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

11. experts.azregents.edu [experts.azregents.edu]

12. Computational modeling of apoptotic signaling pathways induced by cisplatin - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Studying Cisplatin
Nephrotoxicity in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b152137?utm_src=pdf-body-img
https://www.benchchem.com/product/b152137?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4297704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4297704/
https://journals.physiology.org/doi/abs/10.1152/ajprenal.00285.2017
https://pmc.ncbi.nlm.nih.gov/articles/PMC6157122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6157122/
https://www.researchgate.net/publication/327629720_Cisplatin-Induced_Rodent_Model_of_Kidney_Injury_Characteristics_and_Challenges
https://pmc.ncbi.nlm.nih.gov/articles/PMC8036620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8036620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9405866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9405866/
https://karger.com/nef/article/147/1/13/841669/Modeling-Cisplatin-Induced-Kidney-Injury-to
https://pmc.ncbi.nlm.nih.gov/articles/PMC8533586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8533586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9692949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9692949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3153174/
https://experts.azregents.edu/en/publications/cisplatin-induced-renal-cell-apoptosis-caspase-3-dependent-and-in/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3532179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3532179/
https://www.benchchem.com/product/b152137#using-animal-models-to-study-cisplatin-nephrotoxicity
https://www.benchchem.com/product/b152137#using-animal-models-to-study-cisplatin-nephrotoxicity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b152137#using-animal-models-to-study-cisplatin-
nephrotoxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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